molecular formula C11H14N4O3S B2454789 Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891133-42-9

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2454789
CAS No.: 891133-42-9
M. Wt: 282.32
InChI Key: JTYGCXFUROQECG-UHFFFAOYSA-N
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Description

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a chemical compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine. The reaction conditions include maintaining an inert atmosphere, controlling the temperature, and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale synthesis setups, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate has shown biological activity, including antimicrobial and antiviral properties. It is being studied for its potential use in developing new therapeutic agents.

Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Coumarin Heterocycles: These compounds are known for their biological and pharmaceutical properties, making them valuable in drug development.

  • Thiadiazoles: These compounds are synthesized through similar reactions and have shown antimicrobial and antiviral activities.

Uniqueness: Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate stands out due to its unique structure and reactivity

Biological Activity

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines and features a unique thioacetate moiety. Its molecular formula is C11H14N4O3SC_{11}H_{14}N_{4}O_{3}S, with a molecular weight of 282.32 g/mol. The structural framework contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC11H14N4O3SC_{11}H_{14}N_{4}O_{3}S
Molecular Weight282.32 g/mol
CAS Number891133-42-9

Anticancer Properties

Research indicates that derivatives of triazolo compounds exhibit significant anticancer activities. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • In Vitro Studies : In studies assessing its effect on human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated notable antiproliferative activity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to disrupt microtubule dynamics and induce apoptosis in cancer cells by inhibiting tubulin polymerization .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Inhibition of Fungal Growth : In vitro tests have shown that this compound has significant activity against Candida species when compared to conventional antifungals like ketoconazole .
  • Bacterial Efficacy : The compound has been tested against several human pathogenic bacteria and showed effective inhibition at low concentrations .

Enzyme Inhibition

The biological activity of this compound includes enzyme inhibition:

  • Alkaline Phosphatase Inhibition : Studies indicate that the compound inhibits tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various pathological conditions including cancer .
  • Aromatase Inhibitors : The compound's structure suggests potential as an aromatase inhibitor which could be beneficial in hormone-dependent cancers .

Study on Cancer Cell Lines

A recent study evaluated the effects of this compound on HEPG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value significantly lower than that of standard treatments .

Antifungal Activity Assessment

Another investigation focused on the antifungal properties against various Candida species. The compound was found to be effective at concentrations lower than those required for ketoconazole treatment . This highlights its potential as a novel antifungal agent.

Properties

IUPAC Name

ethyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-18-8(16)5-19-11-14-13-10-12-9(17)6(2)7(3)15(10)11/h4-5H2,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYGCXFUROQECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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